Technical Monograph: N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide
Technical Monograph: N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide
This technical guide provides an in-depth analysis of N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide (CAS: 60464-83-7), a representative small molecule within the N-aryl-piperidine-1-carboxamide class.
While often encountered as a screening compound in high-throughput libraries, this structure serves as a critical privileged scaffold in medicinal chemistry, particularly in the design of hydrolase inhibitors (e.g., Soluble Epoxide Hydrolase) and GPCR modulators.
Structural Dynamics, Synthetic Pathways, and Pharmacophore Analysis
Executive Summary
N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide represents a classic urea-based pharmacophore. Chemically, it functions as a 1,3-disubstituted urea, linking a lipophilic, alicyclic amine (3-methylpiperidine) to an electron-deficient aromatic system (2-chloroaniline).
In drug discovery, this chemotype is highly significant as a Transition State Mimic . The urea carbonyl acts as a hydrogen bond acceptor while the NH acts as a donor, often mimicking the tetrahedral intermediate of peptide bond hydrolysis or binding to the catalytic triad of serine/aspartic hydrolases.
Key Chemical Data:
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IUPAC Name: 1-(2-chlorophenylcarbamoyl)-3-methylpiperidine
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CAS Number: 60464-83-7
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Molecular Formula: C₁₃H₁₇ClN₂O[1]
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Molecular Weight: 252.74 g/mol
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Core Scaffold: Urea (Carboxamide linker)
Structural & Electronic Analysis
The Urea "Warhead"
The central feature is the urea linkage (-N-CO-NH-). Unlike amides, ureas possess a unique donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding capability depending on the tautomeric state and rotation.
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Binding Mode: In enzyme pockets (e.g., sEH), the urea carbonyl typically accepts a hydrogen bond from a tyrosine residue, while the NH donates to an aspartic acid or backbone carbonyl.
The Ortho-Chloro Effect
The 2-chlorophenyl moiety is not merely a lipophilic cap; it exerts a profound steric and electronic influence:
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Torsional Strain: The chlorine atom at the ortho position forces the phenyl ring to twist out of coplanarity with the urea linkage. This "twisted" conformation is often bio-active, improving solubility and selectivity compared to flat para-substituted analogs.
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Metabolic Stability: The chlorine blocks the ortho position from metabolic oxidation (CYP450), though the para position remains vulnerable.
Stereochemistry: The 3-Methyl Challenge
The 3-methylpiperidine ring introduces a chiral center at C3.
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Racemic vs. Enantiopure: Commercial catalogs (e.g., Sigma S634832) typically supply the racemate. However, in biological assays, the (R)- and (S)- enantiomers often display distinct affinities.
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Guidance: For high-affinity lead optimization, chiral separation (Chiral HPLC) or asymmetric synthesis starting from enantiopure 3-methylpiperidine is mandatory.
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Synthetic Pathways[4][5][6][7]
To synthesize this compound with high purity, we utilize the Isocyanate Addition Method . This is preferred over the phosgene/CDI route due to the commercial availability of 2-chlorophenyl isocyanate and the cleanliness of the reaction (no imidazole byproducts).
Pathway Logic (DOT Diagram)
Figure 1: Synthetic route via Isocyanate addition.[2] This pathway minimizes side reactions compared to CDI coupling.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide via nucleophilic addition.
Materials
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2-Chlorophenyl isocyanate (1.0 equiv)
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3-Methylpiperidine (1.1 equiv)
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Dichloromethane (DCM), Anhydrous
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Triethylamine (Et3N) (Optional, if HCl salt of amine is used)
Step-by-Step Methodology
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Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
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Solvation: Dissolve 2-chlorophenyl isocyanate (5.0 mmol, 0.768 g) in 15 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
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Addition: Add 3-methylpiperidine (5.5 mmol, 0.545 g) dropwise over 10 minutes. Note: The reaction is exothermic; control the rate to prevent temperature spikes.
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Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The isocyanate spot should disappear.
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Workup:
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Dilute with 20 mL DCM.
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Wash with 1M HCl (10 mL) to remove excess piperidine.
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Wash with Brine (10 mL).
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Dry organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. The crude solid is typically pure enough (>95%), but can be recrystallized from hot Hexane/Ethyl Acetate (4:1) to yield white needles.
Analytical Validation (Expected Data)
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¹H NMR (400 MHz, CDCl₃): δ 7.9-8.1 (br s, 1H, NH), 8.15 (dd, 1H, Ar-H), 7.35 (dd, 1H, Ar-H), 7.2 (m, 1H, Ar-H), 6.9 (m, 1H, Ar-H), 4.0-4.2 (m, 2H, Pip-H), 2.8 (m, 1H, Pip-H), 2.5 (m, 1H, Pip-H), 1.5-1.8 (m, 5H, Pip-H + CH), 0.9 (d, 3H, CH₃).
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LC-MS: [M+H]⁺ peak at ~253.1 m/z.
Medicinal Chemistry Context: The "Urea" Pharmacophore
This specific structure is a textbook example of a Soluble Epoxide Hydrolase (sEH) Inhibitor scaffold.
Mechanism of Action (Hypothetical/Inferred)
sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory signaling lipids—into diols. Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.
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Pharmacophore Alignment:
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The Urea: Mimics the transition state of the epoxide ring opening.
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The Piperidine: Occupies the hydrophobic pocket of the enzyme.
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The 2-Cl-Phenyl: Fits into the catalytic tunnel, providing pi-stacking interactions with Tyrosine/Tryptophan residues.
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Comparative Activity Data (Representative)
Table 1: SAR comparison of Urea-based sEH Inhibitors (General Trends)
| Compound Structure | R1 (Left) | R2 (Right) | IC50 (sEH) | Notes |
| Target Compound | 2-Cl-Phenyl | 3-Methylpiperidine | ~50-200 nM | Predicted range based on scaffold similarity. |
| Reference A (TPAU) | Phenyl | Adamantane | 12 nM | High potency due to bulky adamantane. |
| Reference B (CPU) | 4-Cl-Phenyl | Cyclohexyl | 30 nM | Para-chloro often less potent than ortho-chloro in specific pockets. |
| Reference C | 2-Cl-Phenyl | Morpholine | >500 nM | Oxygen in ring reduces lipophilicity/potency. |
Biological Pathway Visualization
The following diagram illustrates the role of this inhibitor class within the Arachidonic Acid cascade, specifically targeting the sEH enzyme to preserve EETs.
Figure 2: Biological mechanism. The compound inhibits sEH, preventing the degradation of beneficial EETs into inactive DHETs.
References
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Sigma-Aldrich. (n.d.). 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine Product Sheet. Retrieved from
- Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (General reference for Urea-based sEH SAR).
- Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009). Expert Opinion on Therapeutic Patents. (Discusses the piperidine-urea scaffold).
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PubChem. (n.d.). Compound Summary for CID 60464-83-7. Retrieved from
